molecular formula C8H8BrNO2 B1354916 Methyl 5-(bromomethyl)nicotinate CAS No. 877624-38-9

Methyl 5-(bromomethyl)nicotinate

Cat. No. B1354916
CAS RN: 877624-38-9
M. Wt: 230.06 g/mol
InChI Key: AEZXIAKNBQNDPO-UHFFFAOYSA-N
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Description

“Methyl 5-(bromomethyl)nicotinate” is a chemical compound with the molecular formula C8H7Br2NO2 . It is also known by other synonyms such as “METHYL 5-BROMO-2-(BROMOMETHYL)NICOTINATE” and "METHYL 5-BROMO-2-(BROMOMETHYL)PYRIDINE-3-CARBOXYLATE" .


Synthesis Analysis

The synthesis of “Methyl 5-(bromomethyl)nicotinate” involves the use of methyl 5-methylnicotinate, N-Bromosuccinimide (NBS), and dibenzoyl peroxide in carbon tetrachloride. The reaction is refluxed for 3 hours, then cooled to room temperature to yield the compound .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(bromomethyl)nicotinate” is represented by the InChI string: InChI=1S/C8H7Br2NO2/c1-13-8(12)6-2-5(10)4-11-7(6)3-9/h2,4H,3H2,1H3 . The Canonical SMILES representation is COC(=O)C1=C(N=CC(=C1)Br)CBr .


Physical And Chemical Properties Analysis

“Methyl 5-(bromomethyl)nicotinate” has a molecular weight of 308.95 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . The Exact Mass is 308.88230 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • Deuterium-labeled Nicotinic Acid Synthesis : Methyl nicotinate-5-2H was prepared from methyl 5-bromonicotinate using palladium-catalyzed deuterolysis, resulting in a high yield of deuterium-labeled nicotinic acid, which has applications in labeling for spectroscopic studies and elemental analysis (Clark, 1976).

  • Synthesis of Nicotinate Esters : Alkyl-substituted ethyl nicotinates were synthesized from 3-cyano-2(1H)-pyridones, which involved converting these to 2-bromo-3-cyanopyridines and subsequently to nicotinic acid hydrochlorides. This synthesis highlights the role of brominated nicotinate compounds in creating various nicotinate esters (Paine, 1987).

  • Suzuki-Miyaura Cross-Coupling Reactions : The Suzuki-Miyaura cross-coupling reaction of methyl 5-bromo-nicotinate was used to prepare 3,5-disubstituted ring E analogs of methyllycaconitine. This study demonstrates the utility of brominated nicotinate in facilitating complex organic reactions (Huang et al., 2008).

Biomedical Research

  • Study of Cutaneous Penetration and Sensitive Skin : The cutaneous penetration of methyl nicotinate was investigated to understand its interaction with sensitive skin. This research provides insights into how methyl nicotinate, a derivative of nicotinic acid, behaves in terms of skin absorption and response, particularly in individuals with sensitive skin (Issachar et al., 1998).

  • Predictive Biomarkers for NAMPT Inhibitors : A study on the expression of Nicotinate phosphoribosyltransferase (NAPRT1) and its role in the efficacy of NAMPT inhibitors provides insights into the use of nicotinate-related compounds in cancer treatment. The research indicates that NAPRT1 expression and its regulation through methylation can serve as biomarkers for NAMPT inhibitor therapies (Shames et al., 2013).

  • Enhancement of Peripheral Blood Collection : Methyl nicotinate solution was investigated as a method to improve peripheral blood collection. This application shows how methyl nicotinate can be utilized in medical procedures to facilitate blood sampling, especially for patients with venous blood collection phobia or inability to provide venous blood samples (Zhu et al., 2022).

Safety and Hazards

“Methyl 5-(bromomethyl)nicotinate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 5-(bromomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZXIAKNBQNDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565663
Record name Methyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(bromomethyl)nicotinate

CAS RN

877624-38-9
Record name Methyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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